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Compound of Interest

Compound Name: 4-Chloro-3-hydroxybenzamide

CAS No.: 943750-52-5

Cat. No.: B1499689 Get Quote

Executive Summary
4-Chloro-3-hydroxybenzamide (CAS: 20486-36-4) represents a critical scaffold in modern

medicinal chemistry, particularly in the development of kinase inhibitors and immunomodulatory

agents. Its structural uniqueness lies in the ortho-relationship between the chlorine atom and

the hydroxyl group. This motif enables dual binding interactions: the chlorine atom functions as

a lipophilic anchor and potential halogen bond donor, while the phenolic hydroxyl acts as a

hydrogen bond donor/acceptor, often crucial for orienting the molecule within the ATP-binding

pockets of enzymes like MAP4K1 (HPK1) and Tie-2 kinase.

This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and

application in high-value drug discovery workflows.

Chemical Profile & Physiochemical Properties[1][2]
[3]
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Property Specification

CAS Number 20486-36-4

IUPAC Name 4-Chloro-3-hydroxybenzamide

Molecular Formula C₇H₆ClNO₂

Molecular Weight 171.58 g/mol

Appearance Off-white to pale beige crystalline solid

pKa (Phenol)
~7.9 (estimated) – Acidity enhanced by ortho-Cl

and para-amide electron withdrawal

LogP
~1.2 – Moderate lipophilicity suitable for CNS

and intracellular targeting

H-Bond Donors/Acceptors
2 Donors (Amide NH, Phenol OH) / 2 Acceptors

(Amide O, Phenol O)

Synthesis Architectures
The synthesis of 4-Chloro-3-hydroxybenzamide requires careful handling of the phenolic

moiety to prevent competitive acylation or polymerization. Two primary industrial routes are

established: the Direct Coupling Route (preferred for R&D scale) and the Acid Chloride Route

(preferred for scale-up).

Route A: Carbodiimide-Mediated Amidation
(Recommended for R&D)
This method avoids the use of harsh chlorinating agents, preserving the phenolic integrity

without the need for protection/deprotection steps.

Precursor: 4-Chloro-3-hydroxybenzoic acid (CAS: 34113-69-4).

Reagents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt

(Hydroxybenzotriazole), Ammonium Chloride (NH₄Cl).

Solvent: DMF or anhydrous THF.
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Protocol:

Activation: Dissolve 4-chloro-3-hydroxybenzoic acid (1.0 eq) in DMF. Add HOBt (1.2 eq) and

EDC·HCl (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.

Amidation: Add solid NH₄Cl (2.0 eq) followed by DIPEA (3.0 eq) dropwise. The base releases

free ammonia in situ.

Reaction: Allow to warm to room temperature and stir for 12–16 hours.

Workup: Dilute with EtOAc, wash with 1N HCl (to remove DIPEA/EDC urea), saturated

NaHCO₃, and brine.

Purification: Recrystallization from Ethanol/Water.

Route B: Acid Chloride Method (Scale-Up)
For kilogram-scale synthesis, thionyl chloride is cost-effective but requires strict temperature

control to minimize phenolic ester formation.

Protocol:

Chlorination: Reflux 4-chloro-3-hydroxybenzoic acid in SOCl₂ (excess) with catalytic DMF.

Note: The phenol may form a transient chloroformate or ester, which hydrolyzes during the

ammonia quench.

Quench: Volatiles are removed in vacuo. The crude acid chloride is dissolved in DCM and

added slowly to cold aqueous ammonia (28%).

Isolation: The product precipitates immediately. Filtration affords the crude amide.

Visualization of Synthesis Pathways
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Caption: Comparative synthetic routes showing the mild carbodiimide pathway versus the

traditional acid chloride approach.

Pharmaceutical Applications & Mechanism[7]
MAP4K1 (HPK1) Inhibitors
Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation. Inhibiting

HPK1 is a promising strategy for cancer immunotherapy.

Role of Intermediate: 4-Chloro-3-hydroxybenzamide serves as the "warhead" anchor. The

amide nitrogen often forms a hinge-binding interaction within the kinase domain, while the

phenol group interacts with conserved glutamate or aspartate residues.

Synthesis Insight: In recent patents (e.g., WO2018215668), this amide is reacted with

complex fluoro-acetates or coupled via Buchwald-Hartwig aminations to build the core

scaffold.

Tie-2 Kinase Inhibitors
Tie-2 is a receptor tyrosine kinase involved in angiogenesis.

Structural Logic: The ortho-chloro-phenol motif mimics the binding properties of natural

substrates or more complex heterocyclic inhibitors. The chlorine atom fills hydrophobic

pockets (Lipophilic Efficiency), while the hydroxyl group provides a handle for further

functionalization (e.g., etherification to extend into the solvent-exposed region).
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Structural Pharmacophore Map
The diagram below illustrates how the functional groups of 4-Chloro-3-hydroxybenzamide
interact within a theoretical kinase binding pocket.
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Caption: Pharmacophore mapping of 4-Chloro-3-hydroxybenzamide interactions within a

typical kinase active site.

Analytical Characterization Standards
To ensure the intermediate meets pharmaceutical grade (purity >98%), the following analytical

markers must be verified.
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Method Characteristic Signal Interpretation

¹H NMR (DMSO-d₆) δ 7.8–8.0 (br s, 1H, NH)
Amide proton (distinctive broad

singlet).

δ 10.3 (s, 1H, OH)
Phenolic proton (exchangeable

with D₂O).

δ 7.4 (d, 1H, Ar-H)
Ortho-coupling to Cl confirms

regiochemistry.

HPLC Retention Time (RT)

Must resolve from 4-chloro-3-

hydroxybenzoic acid

(precursor).

Mass Spec (ESI+) [M+H]⁺ = 172.0/174.0
Characteristic 3:1 Chlorine

isotope pattern.

Safety & Handling
While 4-Chloro-3-hydroxybenzamide is a stable solid, standard pharmaceutical safety

protocols apply:

Skin/Eye Irritant: The phenolic moiety can be corrosive/irritating.[1] Use nitrile gloves and eye

protection.

Dust Hazard: As a fine crystalline powder, handle in a fume hood to avoid inhalation.

Stability: Stable under ambient conditions. Avoid strong oxidizing agents which may oxidize

the phenol to a quinone species.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Salicylaldehyde azine, 97% - Manufacturers & suppliers with worldwide shipping
[ottokemi.com]

To cite this document: BenchChem. [Technical Guide: 4-Chloro-3-hydroxybenzamide as a
Pharmaceutical Intermediate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1499689#4-chloro-3-hydroxybenzamide-as-an-
intermediate-in-pharmaceutical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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